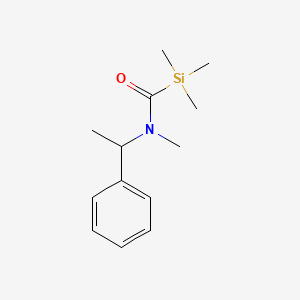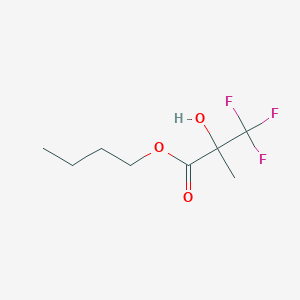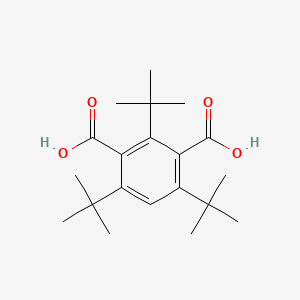
1,2-Dimethoxy-3-(pentadec-10-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-(pentadec-10-EN-1-YL)benzene: is an organic compound with the molecular formula C23H38O2 It consists of a benzene ring substituted with two methoxy groups and a pentadec-10-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethoxy-3-(pentadec-10-EN-1-YL)benzene typically involves the alkylation of a dimethoxybenzene derivative with a pentadec-10-en-1-yl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxy-3-(pentadec-10-EN-1-YL)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the pentadec-10-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2-Dimethoxy-3-(pentadec-10-EN-1-YL)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-(pentadec-10-EN-1-YL)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the alkyl chain contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 1,2-Dimethoxy-4-(prop-2-yn-1-yl)benzene
- 1,2-Dimethoxy-4-(1-propenyl)benzene
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Comparison: 1,2-Dimethoxy-3-(pentadec-10-EN-1-YL)benzene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other dimethoxybenzene derivatives. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
193978-96-0 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1,2-dimethoxy-3-pentadec-10-enylbenzene |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24-2)23(21)25-3/h7-8,17,19-20H,4-6,9-16,18H2,1-3H3 |
InChI Key |
OSZQVFSZNCPOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


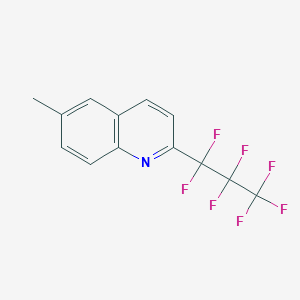

![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
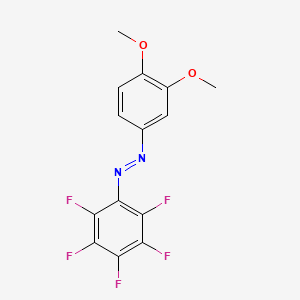
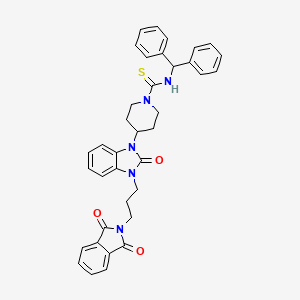
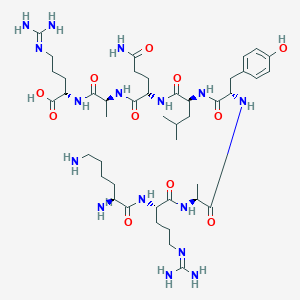
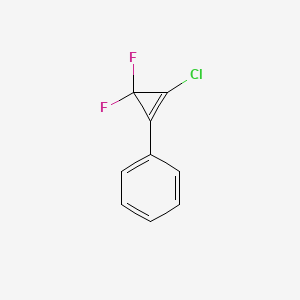
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
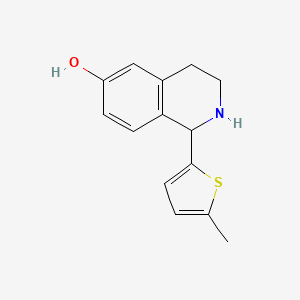
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
